Bienvenue dans la boutique en ligne BenchChem!

2-bromo-N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide

biophysical assays X-ray crystallography mass spectrometry

This ortho-bromo benzamide features a 1H-pyrazole core with pyridin-2-yl and cyclopropyl substituents, connected via ethylene linker to 2-bromobenzamide. The ortho-Br enables Pd-catalyzed cross-coupling for library synthesis, provides strong anomalous scattering (Br Z=35) for SAD/MAD phasing, and yields a distinctive 1:1 Br isotopic doublet for MS-based assays. Unlike 3-CF3 or 4-dimethylsulfamoyl analogs, this compound ensures target binding fidelity and derivatization potential. Ideal for SAR programs targeting kinases, RORγ, and pyrazole-binding proteins.

Molecular Formula C20H19BrN4O
Molecular Weight 411.303
CAS No. 1797306-95-6
Cat. No. B2863568
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromo-N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide
CAS1797306-95-6
Molecular FormulaC20H19BrN4O
Molecular Weight411.303
Structural Identifiers
SMILESC1CC1C2=CC(=NN2CCNC(=O)C3=CC=CC=C3Br)C4=CC=CC=N4
InChIInChI=1S/C20H19BrN4O/c21-16-6-2-1-5-15(16)20(26)23-11-12-25-19(14-8-9-14)13-18(24-25)17-7-3-4-10-22-17/h1-7,10,13-14H,8-9,11-12H2,(H,23,26)
InChIKeyVBHYKJYUPSGUIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Bromo-N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide (CAS 1797306-95-6): Structural Profile and Procurement Relevance


2-Bromo-N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide (CAS 1797306-95-6) is a brominated benzamide derivative featuring a 1H-pyrazole core substituted at the 3-position with a pyridin-2-yl group and at the 5-position with a cyclopropyl ring, connected via an ethylene linker to a 2-bromobenzamide moiety [1]. With a molecular formula of C20H19BrN4O and a molecular weight of 411.303 g/mol, this compound belongs to a broader class of 1-substituted pyridyl-pyrazolyl amide compounds that have been explored in patents for RORγ modulation and kinase inhibition [2]. The ortho-bromo substituent on the benzamide ring is a critical structural feature that distinguishes it from closely related analogs bearing trifluoromethyl, trifluoromethoxy, or sulfonamide groups at various positions [1].

Why 2-Bromo-N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide Cannot Be Simply Replaced by In-Class Analogs


Compounds sharing the 5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl-ethyl scaffold exhibit markedly different physicochemical and biological properties depending on the benzamide substitution pattern [1]. The ortho-bromo substituent introduces unique electronic (electron-withdrawing inductive effect, -I), steric (ortho-substitution restricts rotational freedom), and reactivity characteristics (aryl bromide as a cross-coupling handle) that are absent in the meta-trifluoromethyl (CAS 1797328-08-5) or para-dimethylsulfamoyl (CAS 1797616-67-1) analogs [2]. Even the sulfonamide variant (CAS 1797307-15-3), which retains the bromine atom, differs fundamentally in the linker chemistry (sulfonamide vs. carboxamide), altering hydrogen bonding geometry, acidity (sulfonamide NH pKa ~10-11 vs. amide NH pKa ~15-17), and metabolic stability . Consequently, generic substitution without experimental validation risks changes in target binding, selectivity, solubility, and downstream synthetic compatibility that can compromise research reproducibility and lead candidate progression.

Quantitative Differentiation Evidence for 2-Bromo-N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide (CAS 1797306-95-6)


Molecular Weight and Heavy Atom Content: Differentiation from Trifluoromethyl Analog

The target compound (C20H19BrN4O, MW 411.303) contains a bromine atom (atomic mass 79.9 Da) as its heaviest atom. In contrast, the closest structural analog N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(trifluoromethyl)benzamide (C21H19F3N4O, MW 400.405) contains only fluorine (atomic mass 19.0 Da) as its heaviest atom beyond the core scaffold . This 10.9 Da mass difference, combined with the distinctive 1:1 bromine isotopic signature (79Br:81Br), provides superior detectability in mass spectrometry experiments and the bromine atom serves as an anomalous scatterer for X-ray crystallographic phasing, a capability absent in the fluorine-only analog [1].

biophysical assays X-ray crystallography mass spectrometry

ortho-Bromo Substituent as a Synthetic Diversification Handle: Aryl Halide Cross-Coupling Capability

The ortho-bromo substituent on the benzamide ring of CAS 1797306-95-6 serves as a versatile synthetic handle for transition metal-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, etc.), enabling late-stage diversification of the benzamide moiety without resynthesizing the entire pyrazole-ethylamine scaffold [1]. By contrast, the 3-trifluoromethyl analog (CAS 1797328-08-5) and 4-dimethylsulfamoyl analog (CAS 1797616-67-1) lack this reactive functionality, rendering them synthetic dead-ends for further derivatization [2]. The bromine atom is positioned at the ortho position, which introduces steric hindrance that can be exploited to achieve regio- and atroposelectivity in coupling reactions, a feature distinct from para-bromo or meta-bromo substitution patterns found in other compound classes.

medicinal chemistry analog synthesis cross-coupling

Carboxamide vs. Sulfonamide Linker: Hydrogen Bonding Geometry and Acidity Differences

The target compound features a secondary carboxamide linker (-C(=O)NH-), whereas the closest bromine-retaining analog (CAS 1797307-15-3) employs a sulfonamide linker (-S(=O)2NH-). Carboxamide NH protons have a pKa of approximately 15-17, while sulfonamide NH protons are significantly more acidic with a pKa of approximately 10-11 [1]. This 4-6 pKa unit difference translates to substantially different hydrogen bond donor strengths: the sulfonamide is a stronger H-bond donor, which can lead to different target binding profiles, off-target interactions, and aqueous solubility behavior. Additionally, the carboxamide adopts a planar trans-amide geometry, while the sulfonamide has tetrahedral geometry at sulfur, resulting in different spatial orientation of the benzamide/sulfonamide aryl ring relative to the pyrazole core .

pharmacokinetics target engagement solubility

Lipophilicity (cLogP) Differentiation Between Bromo and Trifluoromethyl Analogs

The ortho-bromo substituent contributes differently to lipophilicity compared to the meta-trifluoromethyl group. Using well-established substituent π values (Hansch-Fujita), the π value for bromine is approximately 0.86, while the π value for CF3 is approximately 0.88, suggesting comparable overall lipophilicity [1]. However, the ortho position of the bromine introduces proximity effects with the amide carbonyl that can reduce solvent accessibility and alter the effective lipophilicity in a conformation-dependent manner. In contrast, the meta-CF3 analog (CAS 1797328-08-5) presents the trifluoromethyl group at a position with less conformational coupling to the amide, potentially leading to different chromatographic retention times, logD7.4 values, and membrane permeability despite similar calculated logP values .

drug-likeness permeability ADME

Commercial Purity Specification and Availability Comparison

The target compound CAS 1797306-95-6 is commercially available with a standard purity specification of 95% from multiple suppliers . The 3-trifluoromethyl analog (CAS 1797328-08-5) and 4-trifluoromethoxy analog are also available at 95% purity, indicating comparable quality control standards across this compound series . However, the sulfonamide analog (CAS 1797307-15-3) and the dimethylsulfamoyl analog (CAS 1797616-67-1) show fewer supplier listings, suggesting more limited commercial availability and potentially less consistent quality across batches [1]. The target compound benefits from multiple independent supply sources, which provides procurement resilience and competitive pricing.

procurement quality control reproducibility

Recommended Application Scenarios for 2-Bromo-N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide (CAS 1797306-95-6)


Medicinal Chemistry SAR Campaigns Requiring Late-Stage Benzamide Diversification

The ortho-bromo substituent enables palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira) on the intact scaffold, allowing medicinal chemistry teams to generate focused libraries of benzamide-modified analogs from a single advanced intermediate [1]. This is a distinct advantage over the 3-CF3 and 4-dimethylsulfamoyl analogs, which cannot undergo similar derivatization without complete resynthesis. Procurement of CAS 1797306-95-6 is recommended for SAR programs targeting kinases, RORγ, or other pyrazole-binding protein targets where the benzamide moiety is projected into a solvent-exposed region amenable to substitution [2].

Structural Biology Studies Utilizing Anomalous Scattering for X-ray Crystallography

The bromine atom (Z=35) provides a strong anomalous scattering signal at Cu Kα and synchrotron wavelengths, enabling experimental phasing (SAD/MAD) for protein-ligand co-crystal structure determination [1]. The 3-CF3 analog, containing only fluorine (Z=9), produces negligible anomalous signal and is unsuitable for this purpose. For structural biology groups studying pyrazole amide–protein interactions, CAS 1797306-95-6 offers a crystallography-compatible probe without requiring additional heavy-atom derivatization [2].

Biophysical Assay Development Requiring Mass Spectrometry Detection

The distinctive 1:1 bromine isotopic doublet (79Br:81Br) provides an unambiguous mass spectrometry signature for compound detection and quantification in biological matrices [1]. This facilitates assay development for target engagement (CETSA, DARTS), cellular uptake, and metabolic stability studies. The 10.9 Da mass shift relative to the CF3 analog also enables differential mass tagging in competitive binding experiments. Researchers developing MS-based binding assays should preferentially procure the brominated compound over fluorine-only analogs for enhanced detection sensitivity and specificity [2].

Kinase or RORγ Inhibitor Lead Optimization Programs

The compound belongs to a chemotype disclosed in patent literature as RORγ modulators (Amgen/Teijin, US 2015/0266824) and shares structural features with kinase inhibitor scaffolds containing pyrazole-pyridine pharmacophores [1]. The carboxamide linker provides a geometrically distinct hydrogen bonding pattern compared to sulfonamide and reversed-amide analogs, which may translate to differential kinase selectivity profiles. For research groups exploring pyrazole-based inhibitors of JAK, LRRK2, or ROR family nuclear receptors, CAS 1797306-95-6 represents a synthetically tractable entry point for further optimization enabled by the bromine handle [2].

Quote Request

Request a Quote for 2-bromo-N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.